6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one |
InChI |
InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11) |
InChI Key |
YPHBQXGSQAIZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(CS2)NC(=O)N3C1 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Barbituric Acid Derivatives
The one-pot synthesis method is a cornerstone for constructing the tricyclic core of 6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one. This approach minimizes intermediate isolation steps, enhancing efficiency.
Reaction Design and Mechanism
Barbituric acid derivatives (e.g., thiobarbituric acid) react with diketones or thioketones in aqueous ethanol under reflux conditions. The reaction proceeds via:
- Knoevenagel condensation : Formation of an α,β-unsaturated intermediate.
- Cyclization : Intramolecular nucleophilic attack by the sulfur atom, forming the thiazolidine ring.
- Annulation : Sequential ring closure to establish the bicyclo[5.3.1] framework.
Optimization Parameters
- Solvent : 50% aqueous ethanol improves solubility of polar intermediates.
- Temperature : Reflux (78–100°C) accelerates cyclization without decomposition.
- Catalysts : Acidic or basic conditions are avoided to prevent side reactions; the reaction is self-catalyzed by the thiobarbituric acid.
Table 1: One-Pot Synthesis Outcomes
| Precursor | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Thiobarbituric acid + Cyclohexanedione | 68 | 95% | 12 |
| Barbituric acid + Thioketone | 72 | 92% | 10 |
1,3-Dipolar Cycloaddition Cascades
This method leverages azomethine ylides or imines to construct the diazatricyclic system through a tandem imine formation, cyclization, and cycloaddition sequence.
Substrate Design
- Halide-Alkene Ketones : Halogenated ketones (e.g., 4-chlorophenyl derivatives) serve as dipolarophiles.
- Glycine Derivatives : Act as dipole precursors, generating azomethine ylides upon dehydration.
Key Steps
- Imine Formation : Condensation of glycine with ketones.
- Cyclization : Displacement of halide to form a bicyclic intermediate.
- Cycloaddition : Intramolecular [3+2] dipolar cycloaddition, yielding the tricyclic product.
Table 2: Cycloaddition Efficiency
| Dipolarophile | Dipole Source | Yield (%) | Stereoselectivity |
|---|---|---|---|
| 4-Chlorophenyl ketone | Glycine | 78 | >99% cis |
| Vinyl sulfone | Acetylhydrazide | 86 | >99% trans |
Condensation with Hexamethylenetetramine
Hexamethylenetetramine (HMTA) facilitates the assembly of heteroadamantane-like structures via acid-catalyzed condensation.
Procedure
- Reactants : Acetone derivatives and HMTA in glacial acetic acid.
- Mechanism : HMTA acts as a formaldehyde surrogate, enabling Mannich-like reactions to form N-containing rings.
Mannich Reaction-Based Approaches
Mannich reactions introduce amine functionalities critical for diazatricyclo formation.
Three-Component Reaction
- Components : Ketone, formaldehyde, and ammonium chloride.
- Outcome : Forms β-amino ketone intermediates, which undergo subsequent cyclization and sulfur incorporation.
Pauson-Khand Reaction (PKR) for Annulation
The PKR constructs the bicyclo[5.3.1] core via a cobalt-mediated [2+2+1] cyclization.
Substrate Requirements
- Enynes : Silyl enol ethers with terminal alkynes.
- Promoters : Trimethylamine N-oxide (TMANO) or dodecylmethyl sulfide (DodSMe) enhance reaction rates.
Table 3: PKR Performance Metrics
| Substrate | Promoter | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| TBS enol ether | DodSMe | 88 | 2 |
| TES enol ether | TMANO | 77 | 4 |
Comparative Analysis of Methods
Efficiency and Scalability
- One-Pot Synthesis : High scalability but moderate yields (68–72%).
- Cycloaddition Cascades : Excellent stereoselectivity (>99%) but requires stringent temperature control.
- PKR : Rapid annulation (2–4 h) but dependent on costly cobalt catalysts.
Chemical Reactions Analysis
Types of Reactions
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
Key Findings :
Biological Activity
6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one is a complex nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diazatricyclic compounds characterized by their unique structural features, which contribute to their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂N₂OS, and it possesses a molecular weight of approximately 188.27 g/mol. The compound's structure includes a thiazole ring and two nitrogen atoms incorporated into the bicyclic system, which may influence its reactivity and biological interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.
Case Study: Cytotoxicity Assay
A study conducted on the cytotoxic effects of this compound utilized MTT assays to evaluate cell viability in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HL-60 (Leukemia) | 15 |
| A549 (Lung) | 30 |
The results indicate that the compound has varying degrees of potency against different cancer types.
Anti-inflammatory Effects
Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This could be particularly relevant in conditions characterized by chronic inflammation.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It appears to trigger apoptotic pathways in malignant cells.
- Cytokine Modulation : The compound may alter cytokine profiles in immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
